molecular formula C37H60N6O9 B180398 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid CAS No. 141975-99-7

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Cat. No.: B180398
CAS No.: 141975-99-7
M. Wt: 732.9 g/mol
InChI Key: MORYSJZREVBZHO-WPMUBMLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid is a useful research compound. Its molecular formula is C37H60N6O9 and its molecular weight is 732.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as L-Leucine, is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells .

Mode of Action

The compound interacts with its target, LAT1, by being taken up into cells. When leucine is acetylated, it switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .

Biochemical Pathways

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . It also promotes fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway . These pathways are crucial for muscle growth and metabolic health .

Pharmacokinetics

The compound’s ADME properties are influenced by its uptake into cells. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . This uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Result of Action

The result of the compound’s action is the stimulation of protein synthesis and fatty acid oxidation, promoting muscle growth and metabolic health . It also prevents lipid buildup in skeletal muscle .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects . Leucine supplementation may cause digestive issues or interact with certain medications . Therefore, understanding how leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60N6O9/c1-20(2)14-25(38)32(46)39-29(19-31(44)45)36(50)41-26(15-21(3)4)33(47)40-27(16-22(5)6)34(48)42-28(18-24-12-10-9-11-13-24)35(49)43-30(37(51)52)17-23(7)8/h9-13,20-23,25-30H,14-19,38H2,1-8H3,(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,49)(H,44,45)(H,51,52)/t25-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORYSJZREVBZHO-WPMUBMLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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